

# Hesperadin ATP-competitive kinase inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

Get Quote

## Mechanism of Action and Primary Targets

**Hesperadin** functions by binding to the ATP-binding site of kinases, preventing substrate phosphorylation and disrupting critical cellular processes [1] [2]. The table below summarizes its key known targets and cellular consequences.

| Target                                          | Reported IC <sub>50</sub> / EC <sub>50</sub>                  | Observed Cellular/Organismal Effects                                                                                                                                           |
|-------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Aurora B Kinase</b>                          | 250 nM [3] [2]                                                | Prevents histone H3-Ser10 phosphorylation; disrupts chromosome alignment, segregation, and cytokinesis; induces polyploidy; overrides spindle assembly checkpoint [3] [1] [2]. |
| <b>Plasmodium falciparum</b> (Malaria parasite) | 0.03 - 0.07 μM (IC <sub>50</sub> , growth inhibition) [4] [5] | Blocks nuclear division; causes aberrant nuclear morphology and reduced nuclei per schizont; disrupts mitotic spindle organization [4] [5].                                    |
| <b>Influenza A &amp; B Viruses</b>              | 0.22 - 1.8 μM (EC <sub>50</sub> , varies by strain) [6]       | Inhibits viral replication by delaying nuclear import of viral ribonucleoprotein complex, suppressing viral RNA transcription/translation and protein synthesis [6].           |
| <b>MST4 Kinase</b>                              | Not precisely quantified (described as effective) [7]         | In an ICH mouse model, it reduced autophagy, decreased brain edema, and improved neurological function via the MST4/AKT pathway [7].                                           |

| Target                    | Reported IC <sub>50</sub> / EC <sub>50</sub>                          | Observed Cellular/Organismal Effects         |
|---------------------------|-----------------------------------------------------------------------|----------------------------------------------|
| <b>Trypanosoma brucei</b> | 50 nM (IC <sub>50</sub> , growth inhibition of bloodstream forms) [3] | Blocks nuclear division and cytokinesis [3]. |

The mechanism of **Hesperadin**'s action on the Aurora B kinase signaling pathway and its cellular consequences can be visualized as follows:



[Click to download full resolution via product page](#)

**Hesperadin** inhibits Aurora B kinase, disrupting key mitotic processes and leading to genomic instability.

## Key Experimental Protocols

The experimental details from the search results primarily cover cellular and biochemical assays.

### Cellular Proliferation and Viability Assay (*Trypanosoma brucei*) [3]

- **Cell Line:** M110 cells (bloodstream forms of *T. brucei*).
- **Procedure:** Cells are treated with a serial dilution of **Hesperadin** (e.g., 0.01 to 10  $\mu$ M) for 24 or 48 hours.
- **Analysis:** Cell viability is assessed to determine the half-maximal inhibitory concentration ( $IC_{50}$ ). For *T. brucei*, the reported  $IC_{50}$  was 50 nM.

### Histone H3 Phosphorylation Analysis (Biomarker for Aurora B Inhibition) [3]

- **Cell Line:** HeLa cells or *Trypanosoma brucei*.
- **Procedure:** Cells are treated with **Hesperadin** (e.g., 10-100 nM) for a defined period.
- **Analysis:** Cells are lysed, and proteins are separated by SDS-PAGE. Immunoblotting is performed using an antibody specific for phosphorylated Serine 10 on histone H3. A dose-dependent decrease in signal indicates Aurora B inhibition.

### Plaque Reduction Assay (Influenza Antiviral Activity) [6]

- **Cell Line:** Madin-Darby Canine Kidney (MDCK) cells.
- **Procedure:** Cell monolayers are infected with influenza virus (e.g., A/California/07/09 (H1N1)) and immediately overlaid with a medium containing serial dilutions of **Hesperadin**.
- **Analysis:** After incubation, the plaque-forming units (PFU) are counted. The drug concentration that reduces plaque formation by 50% ( $EC_{50}$ ) is calculated. Cytotoxicity ( $CC_{50}$ ) is determined in parallel using a neutral red uptake assay.

### In Vivo Intracerebral Hemorrhage (ICH) Model (MST4 Inhibition) [7]

- **Animal Model:** Male C57BL/6 mice.
- **ICH Induction:** ICH is induced by injecting collagenase IV into the basal ganglia.
- **Drug Administration: Hesperadin** (0.5 µg/µl in 1% DMSO) is administered via intracerebroventricular (i.c.v.) injection 1 hour before ICH induction.
- **Analysis:** At 12 hours post-ICH, neurological function is scored (Garcia test, corner turn test), and brain edema is measured. Brain tissues are analyzed by western blot for MST4, pAKT, AKT, and LC3 protein levels.

## Formulation and Handling

**Hesperadin** has poor aqueous solubility and is typically dissolved in **DMSO** to create stock solutions (e.g., **≥100 mg/mL**) [3] [1]. These stock solutions should be aliquoted and stored at -20°C or -80°C. For *in vivo* studies, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3].

## Research Applications and Key Insights

- **Chemical Genetics and Target Validation:** In *P. falciparum*, resistance to **Hesperadin** was not linked to mutations in Aurora kinases but to loss-of-function mutations in **PfNek1**, a member of a different kinase family. This revealed a novel **epistatic interaction between PfArk1 and PfNek1**, demonstrating how existing inhibitors can uncover new essential pathways [4] [5].
- **Broad-Spectrum Antiviral: Hesperadin** inhibits multiple influenza A and B strains, including oseltamivir-resistant strains, by targeting a host factor, suggesting a high barrier to viral resistance [6].
- **Synergistic Potential:** Combination studies show that **Hesperadin** has **synergistic antiviral activity with oseltamivir**, suggesting potential for combination therapies to combat drug resistance [6].

The broader experimental workflow and the discovery of **Hesperadin's** diverse applications are summarized below:



Click to download full resolution via product page

**Hesperadin's** application across research fields reveals insights into mitosis, host-pathogen interactions, and kinase signaling.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Hesperadin: Advanced Insights into Aurora B Kinase Inhibi... [5-hme-ctp.com]
2. Hesperadin hydrochloride | Aurora Kinase Inhibitors [rndsystems.com]
3. Hesperadin | Aurora B Inhibitor [medchemexpress.com]
4. Human Aurora kinase inhibitor Hesperadin reveals epistatic ... [pmc.ncbi.nlm.nih.gov]
5. Human Aurora kinase inhibitor Hesperadin reveals ... [nature.com]

6. Chemical Genomics Approach Leads to the Identification of ... [mdpi.com]

7. MST4 Kinase Inhibitor Hesperadin Attenuates Autophagy ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Hesperadin ATP-competitive kinase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548703#hesperadin-atp-competitive-kinase-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)